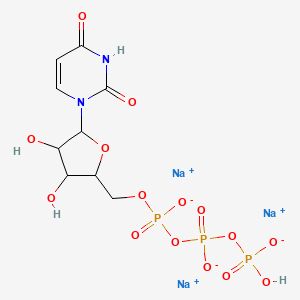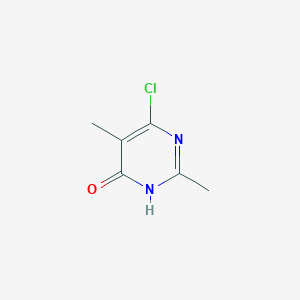
UTP, Trisodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uridine 5’-triphosphate trisodium salt is a pyrimidine nucleoside triphosphate. It is a key component in the synthesis of ribonucleic acid (RNA) and serves as an energy source in various metabolic reactions. This compound is also known for its role in activating membrane-bound P2Y2 receptors, which are involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Uridine 5’-triphosphate trisodium salt can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of uridine kinase, which phosphorylates uridine to uridine monophosphate. This is followed by further phosphorylation steps to produce uridine 5’-triphosphate. The chemical synthesis involves the use of phosphorylating agents such as phosphorus oxychloride and triethylamine in anhydrous conditions .
Industrial Production Methods: Industrial production of uridine 5’-triphosphate trisodium salt typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce uridine, which is then extracted and purified to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Uridine 5’-triphosphate trisodium salt undergoes various types of chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher nucleotides.
Hydrolysis: It can be hydrolyzed to uridine diphosphate and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Phosphorylation: Phosphorus oxychloride and triethylamine in anhydrous conditions.
Hydrolysis: Acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Phosphorylation: Higher nucleotides.
Hydrolysis: Uridine diphosphate and inorganic phosphate.
Substitution: Various substituted uridine derivatives.
Scientific Research Applications
Uridine 5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in the synthesis of RNA.
Biology: Acts as a signaling molecule in various cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cystic fibrosis and other diseases.
Industry: Used in the production of nucleotide-based products.
Mechanism of Action
Uridine 5’-triphosphate trisodium salt exerts its effects by activating P2Y2 receptors, which are G-protein-coupled receptors. Upon activation, these receptors trigger a cascade of intracellular signaling pathways, leading to various physiological responses such as vasodilation, ion transport, and cell proliferation .
Similar Compounds:
- Cytidine 5’-triphosphate trisodium salt
- Adenosine 5’-triphosphate disodium salt
- Guanosine 5’-triphosphate sodium salt
Comparison: Uridine 5’-triphosphate trisodium salt is unique in its ability to specifically activate P2Y2 receptors, whereas other nucleoside triphosphates may activate different receptors or have different roles in cellular metabolism. For example, adenosine 5’-triphosphate is primarily involved in energy transfer, while cytidine 5’-triphosphate is crucial for the synthesis of phospholipids .
Properties
Molecular Formula |
C9H12N2Na3O15P3 |
|---|---|
Molecular Weight |
550.09 g/mol |
IUPAC Name |
trisodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;;/q;3*+1/p-3 |
InChI Key |
MMJGIWFJVDOPJF-UHFFFAOYSA-K |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Isopropyl-[1,2,4]triazolo[4,3-A]pyridine-6-carbaldehyde](/img/structure/B8815008.png)





![Methyl 3,4-dihydro-2H-benzo[B][1,4]oxazine-8-carboxylate](/img/structure/B8815041.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B8815058.png)
![2-amino-9-[4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-3H-purin-6-one hydrate](/img/structure/B8815072.png)
